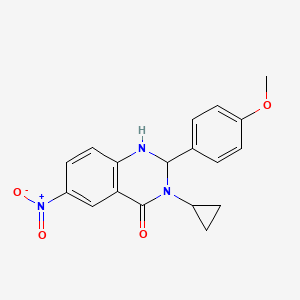
3-cyclopropyl-2-(4-methoxyphenyl)-6-nitro-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an appropriate cyclopropyl ketone, the compound can be synthesized through a series of nitration, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-3-OXOPROPANENITRILE: Shares a similar core structure but differs in functional groups.
3-BROMO-6-METHOXY-2-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE: Another compound with a similar aromatic ring structure
Uniqueness
The uniqueness of 3-CYCLOPROPYL-2-(4-METHOXYPHENYL)-6-NITRO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-cyclopropyl-2-(4-methoxyphenyl)-6-nitro-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C18H17N3O4/c1-25-14-7-2-11(3-8-14)17-19-16-9-6-13(21(23)24)10-15(16)18(22)20(17)12-4-5-12/h2-3,6-10,12,17,19H,4-5H2,1H3 |
InChI Key |
ICPQGHLFSQPEKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















